molecular formula C9H6ClN3O2 B15173724 3-Chloro-2-(triazol-2-yl)benzoic acid

3-Chloro-2-(triazol-2-yl)benzoic acid

Cat. No.: B15173724
M. Wt: 223.61 g/mol
InChI Key: FHSIWYUEJOTTGV-UHFFFAOYSA-N
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Description

3-Chloro-2-(triazol-2-yl)benzoic acid is a heterocyclic compound that features a triazole ring attached to a benzoic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both the triazole and benzoic acid functionalities endows the compound with unique chemical properties that can be exploited for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(triazol-2-yl)benzoic acid typically involves the formation of the triazole ring followed by its attachment to the benzoic acid moiety. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by chlorination and subsequent carboxylation to introduce the benzoic acid group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(triazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation and reduction reactions can modify the triazole ring or the benzoic acid moiety .

Mechanism of Action

The mechanism of action of 3-Chloro-2-(triazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, leading to various biological effects. These interactions can modulate the activity of enzymes or receptors, resulting in therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A similar compound with a triazole ring attached to a benzene ring.

    2-(2H-1,2,3-Triazol-2-yl)benzoic acid: Another similar compound with a triazole ring attached to a benzoic acid moiety.

Uniqueness

3-Chloro-2-(triazol-2-yl)benzoic acid is unique due to the presence of the chlorine atom, which can participate in various substitution reactions, enhancing its versatility in chemical synthesis. Additionally, the combination of the triazole and benzoic acid functionalities provides a unique set of chemical properties that can be exploited for various applications .

Properties

Molecular Formula

C9H6ClN3O2

Molecular Weight

223.61 g/mol

IUPAC Name

3-chloro-2-(triazol-2-yl)benzoic acid

InChI

InChI=1S/C9H6ClN3O2/c10-7-3-1-2-6(9(14)15)8(7)13-11-4-5-12-13/h1-5H,(H,14,15)

InChI Key

FHSIWYUEJOTTGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2N=CC=N2)C(=O)O

Origin of Product

United States

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